1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea
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Overview
Description
1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties.
Preparation Methods
The synthesis of 1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea typically involves the reaction of 2,3-dimethylquinoxaline with naphthalen-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .
Comparison with Similar Compounds
1-(2,3-Dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic.
Properties
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-naphthalen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-13-14(2)23-20-12-18(9-10-19(20)22-13)25-21(26)24-17-8-7-15-5-3-4-6-16(15)11-17/h3-12H,1-2H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDWOTNQLCLCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=CC=CC=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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